

The Function of FT001 (KO-2806/Darligarnib) in Oncology: A Technical Guide

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Compound of Interest

Compound Name: **FT001**

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Introduction

FT001, also known as KO-2806 or darligarnib, is a next-generation, potent, and selective farnesyl transferase inhibitor (FTI) currently under investigation for the treatment of advanced solid tumors. This document provides an in-depth technical overview of its core function, mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Developed by Kura Oncology, KO-2806 is being assessed as both a monotherapy and in combination with other targeted therapies in the FIT-001 clinical trial.

The primary rationale for the development of KO-2806 lies in its ability to block a crucial post-translational modification of numerous cellular proteins, thereby disrupting key oncogenic signaling pathways. Of particular interest is its impact on the RAS and mTORC1 signaling cascades, which are frequently dysregulated in cancer and are implicated in therapeutic resistance.

Core Mechanism of Action: Farnesyl Transferase Inhibition

The central function of KO-2806 is the inhibition of farnesyl transferase, a key enzyme in the prenylation pathway. This pathway involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate, to cysteine residues within a C-terminal "CAAX box" motif of substrate

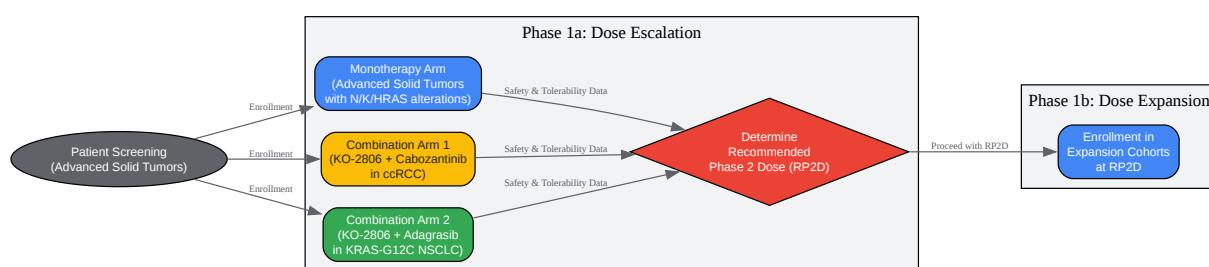
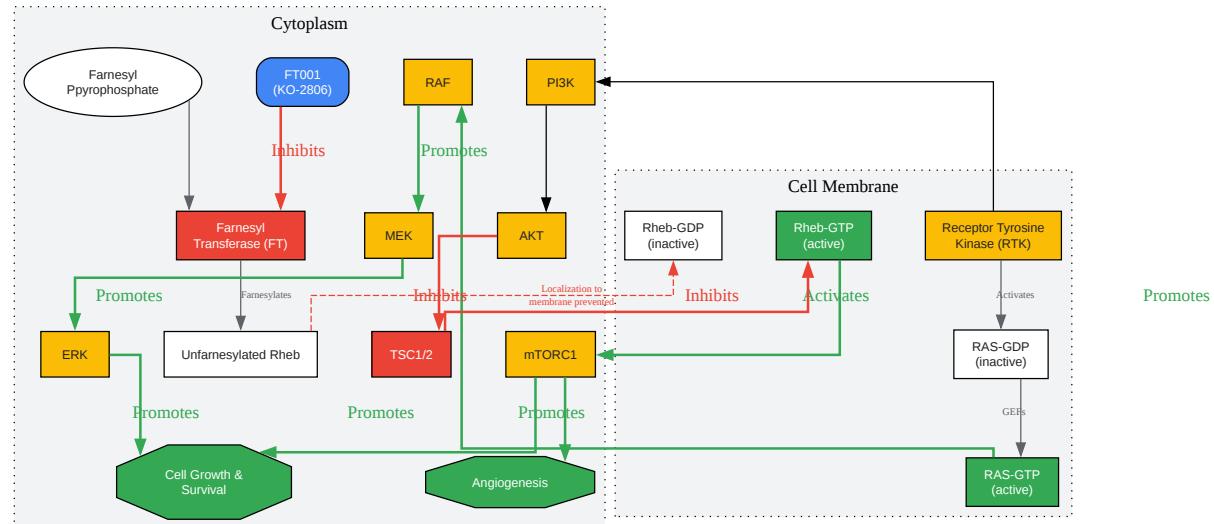
proteins. This modification is critical for the proper subcellular localization and function of these proteins.

KO-2806 selectively inhibits farnesyl transferase, preventing the farnesylation of its target proteins. This leads to their mislocalization and subsequent loss of function. A key target of this inhibition in the context of oncology is the Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.^{[1][2][3]} By preventing the farnesylation of Rheb, KO-2806 disrupts its ability to activate mTORC1, a central regulator of cell growth, proliferation, and survival.^[3]

Furthermore, the RAS family of oncoproteins (HRAS, KRAS, NRAS) are well-known substrates of farnesyl transferase. While KRAS and NRAS can undergo alternative prenylation by geranylgeranyl transferase-I (GGTase-I) when farnesyl transferase is inhibited, HRAS is solely dependent on farnesylation.^[4] This makes tumors with HRAS mutations particularly sensitive to FTI monotherapy.^[2] More broadly, by inhibiting the farnesylation of proteins like Rheb, KO-2806 can counteract the adaptive resistance mechanisms that tumors often develop in response to inhibitors of the MAPK pathway (e.g., KRAS inhibitors).^{[5][6]}

Signaling Pathways

The primary signaling pathway disrupted by KO-2806 is the PI3K/AKT/mTOR pathway, specifically through the inhibition of Rheb-mediated mTORC1 activation. Additionally, it plays a crucial role in modulating the RAS-MAPK signaling cascade, particularly in the context of overcoming resistance to RAS inhibitors.



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